2-Methyl-4-heptanol

Description

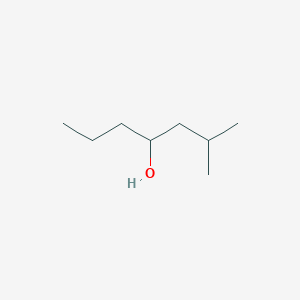

Structure

3D Structure

Properties

IUPAC Name |

2-methylheptan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-5-8(9)6-7(2)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPLZEKPCGUWEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871326 | |

| Record name | 2-Methyl-4-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21570-35-4 | |

| Record name | 2-Methyl-4-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21570-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylheptan-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021570354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylheptan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-heptanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Methyl-4-heptanol. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this branched-chain alcohol. This document summarizes its physicochemical properties in a structured format, presents a detailed experimental protocol for its synthesis, and includes a visual representation of the synthetic workflow.

Chemical Structure and Identification

This compound is a secondary alcohol with the chemical formula C8H18O.[1][2] Its structure consists of a seven-carbon chain with a methyl group at the second carbon and a hydroxyl group at the fourth carbon.[2]

| Identifier | Value |

| IUPAC Name | 2-methylheptan-4-ol[1] |

| CAS Number | 21570-35-4[1] |

| Molecular Formula | C8H18O[1] |

| SMILES | CCCC(CC(C)C)O[1] |

| InChI | InChI=1S/C8H18O/c1-4-5-8(9)6-7(2)3/h7-9H,4-6H2,1-3H3[2] |

| InChIKey | QXPLZEKPCGUWEM-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is a colorless liquid.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Weight | 130.23 g/mol [1] |

| Boiling Point | 164-166.3 °C at 760 mmHg |

| Melting Point | -81 °C |

| Density | Approximately 0.819 g/cm³[4] |

| Flash Point | 64.2 °C[4] |

| Vapor Pressure | 0.681 mmHg at 25°C[4] |

| Refractive Index | Approximately 1.424[4] |

| LogP | 2.19 - 2.5[1][4] |

| Topological Polar Surface Area | 20.2 Ų[1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR spectra are available for this compound.[1] The 1H NMR spectrum will show characteristic signals for the different types of protons in the molecule, and the OH proton signal can be confirmed by D2O exchange.[5]

-

Mass Spectrometry (MS) : GC-MS data for this compound is available, providing information on its fragmentation pattern under electron ionization.[1][6]

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit a characteristic broad absorption band for the O-H stretching of the alcohol group.[7]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from 1-chloro-2-methylpropane (B167039) and butanal.[5]

Materials:

-

1-chloro-2-methylpropane

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous ether

-

Butanal

-

5% aqueous HCl

-

250 mL three-necked flask

-

Pressure-equalized dropping funnel

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Preparation of the Grignard Reagent:

-

In a dry 250 mL three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, add 1.9 g of magnesium turnings and a crystal of iodine.

-

Prepare a solution of 4.81 g of 1-chloro-2-methylpropane in 30 mL of anhydrous ether and add it to the dropping funnel.

-

Add the 1-chloro-2-methylpropane solution dropwise to the magnesium turnings to initiate the reaction, maintaining a gentle reflux.

-

After the addition is complete, continue to reflux for an additional 20 minutes.

-

-

Reaction with Butanal:

-

Cool the Grignard solution to room temperature.

-

Prepare a solution of 2.40 g of butanal in 10 mL of anhydrous ether and add it to the dropping funnel.

-

Add the butanal solution dropwise to the Grignard reagent with stirring.

-

After the addition is complete, reflux the reaction mixture for an additional 20 minutes.

-

-

Work-up and Purification:

-

Cool the reaction mixture and carefully add 5 mL of water dropwise with efficient stirring.

-

Subsequently, add 35 mL of 5% aqueous HCl dropwise.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Wash the ether layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the ether layer over anhydrous sodium sulfate.

-

Remove the ether by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the Grignard synthesis of this compound.

Caption: Workflow for the Grignard synthesis of this compound.

Applications

This compound is primarily utilized as a chemical intermediate in the synthesis of various aroma chemicals and specialty chemicals.[5] Its pleasant, fatty odor makes it a valuable ingredient in the formulation of perfumes, cosmetics, and flavoring agents.[5]

Safety and Handling

This compound is a combustible liquid and should be handled with care.[5] It is recommended to use personal protective equipment such as gloves, goggles, and a respirator in a well-ventilated area.[5] The compound should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials in tightly sealed containers.[5]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and applications of this compound. The information presented, including the tabulated physicochemical data and the detailed synthetic protocol, serves as a valuable resource for professionals in the fields of chemistry and drug development. Further research into the biological activities of this compound could reveal new applications beyond its current use in the fragrance and flavor industries.

References

- 1. This compound | C8H18O | CID 89517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Heptanol, 2-methyl- [webbook.nist.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. pure.rug.nl [pure.rug.nl]

- 6. 4-Heptanol, 2-methyl- [webbook.nist.gov]

- 7. 4-Heptanol, 2-methyl- [webbook.nist.gov]

2-Methyl-4-heptanol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-heptanol, a branched-chain alcohol with applications as a chemical intermediate in the fragrance, flavor, and specialty chemical industries.[1] This document consolidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines a typical analytical workflow.

Core Chemical Identifiers

The fundamental identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 21570-35-4[2] |

| Molecular Formula | C8H18O[2] |

| IUPAC Name | 2-methylheptan-4-ol[3] |

| Synonyms | 2-Methylheptan-4-ol, 4-Heptanol, 2-methyl-[3] |

| InChI | InChI=1S/C8H18O/c1-4-5-8(9)6-7(2)3/h7-9H,4-6H2,1-3H3[2][3] |

| InChIKey | QXPLZEKPCGUWEM-UHFFFAOYSA-N[2] |

| Canonical SMILES | CCCC(CC(C)C)O[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table for easy reference and comparison.

| Property | Value |

| Molar Mass | 130.23 g/mol [3][4] |

| Density | 0.810 g/mL[5] |

| Boiling Point | 166 °C[5] |

| Melting Point | -81 °C[4][5] |

| Flash Point | 88 °C[1] |

| Refractive Index | 1.420[5] |

| Water Solubility | Low[1] |

| LogP (Octanol/Water Partition Coefficient) | 2.5[3] |

| Topological Polar Surface Area | 20.2 Ų[2][3] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common method for the synthesis of this compound is the Grignard reaction, which involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound. The following protocol is adapted from a published procedure for the synthesis of this compound.[6]

Materials and Equipment:

-

Three-necked flask (250 mL)

-

Pressure-equalized dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stirring bar

-

Heating mantle

-

Nitrogen gas supply

-

Magnesium turnings

-

Iodine (crystal)

-

Butanal

-

Anhydrous diethyl ether

-

5% aqueous HCl

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

Assemble the dry three-necked flask with the dropping funnel, reflux condenser, and a nitrogen inlet.

-

Flush the apparatus with nitrogen gas.

-

Add 1.9 g of activated magnesium turnings and a few crystals of iodine to the flask.

-

Prepare a solution of 4.81 g of 1-chloro-2-methylpropane in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 1-chloro-2-methylpropane solution dropwise to the magnesium turnings. The reaction is initiated by gentle heating, indicated by a light effervescence and a color change to gray/brown. Maintain a gentle reflux during the addition.

-

-

Reaction with Butanal:

-

After the Grignard reagent has formed, cool the solution to room temperature.

-

Prepare a solution of 2.40 g of butanal in 10 mL of anhydrous ether and add it to the dropping funnel.

-

Add the butanal solution dropwise to the stirred Grignard reagent.

-

After the addition is complete, reflux the mixture for an additional 20 minutes.

-

-

Workup and Purification:

-

Carefully add 5 mL of water dropwise to the reaction mixture with efficient stirring to quench the reaction.

-

Subsequently, add 35 mL of 5% aqueous HCl dropwise.

-

Separate the ether layer and wash the aqueous layer with diethyl ether.

-

Combine the ether layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation.

-

The crude product can be further purified by fractional distillation to yield this compound.

-

Diagrams

Logical Relationship: Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

Experimental Workflow: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

Caption: General workflow for GC-MS analysis.

References

Spectroscopic Profile of 2-Methyl-4-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chemical compound 2-Methyl-4-heptanol (CAS No: 21570-35-4). The document details experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a clear and structured format to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound. This data is crucial for structural elucidation, quality control, and various analytical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | m | 1H | H-4 |

| ~1.7 | m | 1H | H-2 |

| ~1.4 | m | 2H | H-5 |

| ~1.3 | m | 2H | H-3 |

| ~1.2 | m | 2H | H-6 |

| ~0.9 | t | 3H | H-7 |

| ~0.9 | d | 6H | H-1, H-1' |

Note: Experimental ¹H NMR spectrum available as an image on SpectraBase. Chemical shifts and multiplicities are estimated from this visual data. Predicted data provides a theoretical reference.

¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~72 | C-4 |

| ~49 | C-3 |

| ~40 | C-5 |

| ~25 | C-2 |

| ~23 | C-1, C-1' |

| ~19 | C-6 |

| ~14 | C-7 |

Note: As of the last search, a publicly available, quantitative experimental ¹³C NMR spectrum for this compound was not found. The data presented is based on prediction and should be used as a reference.

Infrared (IR) Spectroscopy

The following data was obtained from the gas-phase IR spectrum available in the NIST Chemistry WebBook.[1]

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3350 (broad) | O-H stretch (alcohol) |

| 2959 | C-H stretch (alkane) |

| 2931 | C-H stretch (alkane) |

| 2873 | C-H stretch (alkane) |

| 1468 | C-H bend (alkane) |

| 1384 | C-H bend (alkane) |

| 1369 | C-H bend (alkane) |

| 1118 | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

The following data corresponds to the electron ionization (EI) mass spectrum from the NIST Chemistry WebBook.[2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 43 | 100 | [C₃H₇]⁺ |

| 55 | 95 | [C₄H₇]⁺ |

| 73 | 85 | [M - C₄H₉]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

| 41 | 75 | [C₃H₅]⁺ |

| 85 | 60 | [M - C₃H₇]⁺ |

| 69 | 55 | [C₅H₉]⁺ |

| 112 | 10 | [M - H₂O]⁺ |

| 130 | <5 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may be adapted based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The tube is then placed in the NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically within a few minutes. For ¹³C NMR, a longer acquisition time (20-60 minutes or more) is generally required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, a thin-film method is commonly employed. A drop of the neat liquid is placed on the surface of a salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed on top to create a thin, uniform film of the liquid between the plates. The "sandwich" is then mounted in the sample holder of the FT-IR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC. The compound is volatilized and separated from the solvent and any impurities on a capillary column. As this compound elutes from the column, it enters the ion source of the mass spectrometer. In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Physical properties of 2-Methyl-4-heptanol (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 2-Methyl-4-heptanol

Introduction

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a workflow diagram to illustrate the logical process of property determination.

Physical Properties of this compound

The physical characteristics of this compound are crucial for its application and handling in a laboratory setting. The boiling point and density are fundamental parameters for purification, reaction setup, and safety protocols.

Data Presentation

The following table summarizes the reported physical properties of this compound from various sources.

| Physical Property | Value |

| Boiling Point | 164 - 166.3 °C at 760 mmHg[1][2][3][4] |

| Density | 0.8098 - 0.819 g/mL[1][2][3][4] |

| Melting Point | -81 °C[1][2][4] |

| Refractive Index | 1.4196 - 1.424[1][2][3] |

Experimental Protocols

The determination of the boiling point and density of a liquid compound such as this compound requires precise and standardized experimental procedures. The following sections detail the general methodologies for these measurements.

Determination of Boiling Point (Capillary Tube Method)

The capillary tube method is a common and effective technique for determining the boiling point of a small quantity of liquid.[5][6][7][8]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., MelTemp apparatus)[8][9]

-

Thermometer

-

Small test tube or sample vial

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid for heating bath (e.g., mineral oil)

Procedure:

-

A small amount of this compound is placed into the small test tube or sample vial.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid sample.

-

The test tube is attached to a thermometer, ensuring the sample is at the same level as the thermometer bulb.

-

The entire assembly is immersed in a heating bath within the Thiele tube.

-

The heating bath is gently and uniformly heated.[6]

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is carefully adjusted to maintain a steady stream of bubbles.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[8]

Determination of Density (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring its mass and volume.[10][11][12]

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

-

Thermometer

Procedure:

-

The mass of the clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[11]

-

The container is filled with a known volume of this compound. The volume is read precisely from the graduations on the cylinder or is a known quantity for the pycnometer.[11]

-

The mass of the container with the liquid is measured.

-

The temperature of the liquid is recorded, as density is temperature-dependent.

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the container with the liquid.[11]

-

The density is then calculated using the formula: Density = Mass / Volume.[10]

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of a chemical compound like this compound.

References

- 1. This compound [stenutz.eu]

- 2. This compound CAS#: 21570-35-4 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 6. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. phillysim.org [phillysim.org]

- 10. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-Methyl-4-heptanol: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-heptanol is a secondary alcohol with significance in the fields of chemical ecology and fragrance science. This technical guide provides a comprehensive overview of its discovery, natural occurrence, physicochemical properties, and relevant experimental protocols. Notably, this compound is recognized as a pheromone component in certain insect species, making it a subject of interest for the development of semiochemical-based pest management strategies. This document consolidates key data, outlines detailed methodologies for its synthesis and analysis, and presents visual diagrams of its synthesis workflow and the general mechanism of insect olfaction.

Discovery and Synthesis

While the precise first isolation from a natural source is not extensively documented, an early and notable chemical synthesis of this compound was achieved.[1] A well-established laboratory method for its preparation involves a Grignard reaction, a versatile and fundamental carbon-carbon bond-forming reaction in organic chemistry.

The synthesis commences with the formation of a Grignard reagent from 1-chloro-2-methylpropane (B167039) and magnesium. This is followed by the nucleophilic addition of the Grignard reagent to butanal. The resulting alkoxide is then protonated during an acidic workup to yield this compound.[1]

Experimental Protocol: Grignard Synthesis of this compound[1]

Materials:

-

1-chloro-2-methylpropane

-

Magnesium turnings

-

Iodine (crystal)

-

Dry diethyl ether

-

Butanal (freshly distilled)

-

5% aqueous HCl

-

5% aqueous NaOH

-

Anhydrous Na2SO4

-

Three-necked flask, condenser, pressure-equalized dropping funnel, magnetic stirrer

Procedure:

-

Preparation of the Grignard Reagent:

-

A 250 mL three-necked flask is fitted with a condenser, a dropping funnel, and a magnetic stirrer. The apparatus is dried and flushed with nitrogen.

-

1.9 g of activated magnesium turnings and a few crystals of iodine are added to the flask.

-

A solution of 4.81 g of 1-chloro-2-methylpropane in 30 mL of dry ether is added to the dropping funnel.

-

A small amount of the 1-chloro-2-methylpropane solution is added to the magnesium to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

-

The remaining 1-chloro-2-methylpropane solution is added dropwise to maintain a steady reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

-

Reaction with Butanal:

-

A solution of 3.34 g of freshly distilled butanal in 20 mL of dry ether is added to the dropping funnel.

-

The butanal solution is added dropwise to the Grignard reagent at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred for another 30 minutes at room temperature.

-

-

Workup and Isolation:

-

The reaction mixture is cooled in an ice bath, and 35 mL of 5% aqueous HCl is added dropwise.

-

The ethereal layer is separated, washed with 30 mL of 5% aqueous NaOH, and dried over anhydrous Na2SO4.

-

The ether is removed by rotary evaporation to yield crude this compound.

-

The product can be further purified by distillation.

-

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity or fatty odor.[2][3] It is soluble in organic solvents and has low solubility in water.[4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Identifiers | ||

| IUPAC Name | 2-methylheptan-4-ol | [5][6] |

| CAS Number | 21570-35-4 | [5][6] |

| PubChem CID | 89517 | [5] |

| EC Number | 244-448-7 | [3] |

| Molecular Properties | ||

| Molecular Formula | C8H18O | [5][6] |

| Molecular Weight | 130.23 g/mol | [5] |

| Physical Properties | ||

| Boiling Point | 164-166.3 °C at 760 mmHg | [3][7] |

| Melting Point | -81 °C | [3][7] |

| Density | 0.810 - 0.819 g/mL | [3][8] |

| Refractive Index | 1.424 | [3] |

| Flash Point | 64.2 °C | [3] |

| Vapor Pressure | 0.681 mmHg at 25°C | [3] |

| Spectroscopic Data | ||

| IR Spectrum | Available | [6] |

| Mass Spectrum (EI) | Available | [9] |

| 1H NMR Spectrum | Available | [5] |

| 13C NMR Spectrum | Available | [5] |

Natural Occurrence

This compound has been identified as a naturally occurring compound, most notably as an insect pheromone.

Insect Pheromone

The primary documented natural source of this compound is as a male-specific compound released by the sugarcane weevil, Sphenophorus levis (Coleoptera: Curculionidae).[10][11] In this context, it is believed to be associated with the aggregation behavior of the species, acting as an attractant.[10][11] The stereochemistry of the naturally occurring pheromone is an important aspect of its biological activity. For instance, the (S)-(+)-enantiomer of the related compound 2-methyl-4-octanol (B1594176) has been identified as the active component in S. levis.[10][11] While less common, other isomers such as 4-methyl-2-heptanol (B3053814) have been reported in plants like Osmanthus fragrans.[12]

Biological Activity and Detection

As a semiochemical, this compound is detected by the olfactory system of insects. This process is crucial for behaviors such as locating mates and aggregating. The detection of volatile compounds in insects is a complex process mediated by specialized receptors on the dendrites of olfactory receptor neurons (ORNs), which are housed in sensory hairs called sensilla.[13][14]

Two main families of receptors are involved in insect olfaction: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[15] When a volatile molecule like this compound enters the sensillum, it is typically bound by an Odorant-Binding Protein (OBP) that transports it to the ORNs. The binding of the odorant to a specific OR or IR complex on the neuron's membrane triggers a signaling cascade, leading to depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the brain for processing, resulting in a behavioral response.[16]

Isolation and Analysis from Natural Sources

The extraction and identification of this compound from insect sources require careful and precise analytical techniques to handle the small quantities of the compound typically present.

Experimental Protocol: Extraction and GC-MS Analysis

This protocol is a general guideline for the extraction of cuticular hydrocarbons, which would include this compound, and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Insect samples (e.g., whole insects or specific body parts)

-

Hexane (B92381) or Pentane (high purity, for extraction)

-

Glass vials with Teflon-lined caps

-

Vortex mixer

-

GC-MS system with a non-polar capillary column (e.g., DB-5 or HP-5)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS, if required for better peak shape)[17]

Procedure:

-

Extraction:

-

Place whole insects (a single individual or a pooled sample) into a glass vial.

-

Add a known volume of hexane (e.g., 500 µL) to the vial, ensuring the samples are fully submerged.

-

Gently agitate or vortex the vial for a short duration (e.g., 2-5 minutes) to extract the cuticular lipids without lysing internal tissues.

-

Carefully transfer the solvent extract to a clean vial for analysis. The extract can be concentrated under a gentle stream of nitrogen if necessary.

-

-

Derivatization (Optional but Recommended):

-

To a portion of the extract (e.g., 100 µL), add a derivatizing agent like BSTFA (e.g., 50 µL).

-

Cap the vial and heat at 70°C for 30 minutes to convert the hydroxyl group of the alcohol to a more volatile trimethylsilyl (B98337) (TMS) ether.[17]

-

Cool to room temperature before injection.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Initial temperature of 60°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[17]

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.

-

Identification: The identification of this compound is based on the retention time and comparison of the mass spectrum with reference spectra from databases like NIST or Wiley.[9]

-

Conclusion

This compound is a branched-chain secondary alcohol with established roles as a fragrance component and, more significantly, as an insect pheromone. The methodologies for its synthesis are well-understood, primarily through the Grignard reaction. Its natural occurrence, particularly in the sugarcane weevil, highlights its potential for applications in integrated pest management. The analytical protocols for its extraction and identification are robust, relying on GC-MS. Further research into the specific olfactory receptors and signaling pathways that detect this compound in target insect species could lead to the development of highly specific and effective pest control strategies. For professionals in drug development, understanding the structure and biological activity of such semiochemicals can provide insights into receptor-ligand interactions and the design of novel bioactive molecules.

References

- 1. pure.rug.nl [pure.rug.nl]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound (21570-35-4) | Bulk Supplier [chemicalbull.com]

- 5. This compound | C8H18O | CID 89517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Heptanol, 2-methyl- [webbook.nist.gov]

- 7. 2-heptanol, 543-49-7 [thegoodscentscompany.com]

- 8. This compound [stenutz.eu]

- 9. 4-Heptanol, 2-methyl- [webbook.nist.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. 4-Methyl-2-heptanol | C8H18O | CID 143345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]

- 15. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

2-Methyl-4-heptanol: An In-depth Technical Guide on its Role as an Insect Pheromone Component

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-heptanol is a branched-chain secondary alcohol that functions as a crucial component of the aggregation pheromone in several species of weevils, particularly within the Curculionidae family. This volatile semiochemical plays a significant role in mediating intraspecific communication, primarily for coordinating mass attacks on host plants and for mating aggregation. Understanding the biosynthesis, perception, and behavioral effects of this compound is paramount for the development of effective and environmentally benign pest management strategies. This technical guide provides a comprehensive overview of the current knowledge on this compound as an insect pheromone, including its physicochemical properties, biosynthetic pathway, mechanism of olfactory perception, and its application in pest control. Detailed experimental protocols for its study and quantitative data on its biological activity are also presented.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 2-methylheptan-4-ol | [1] |

| CAS Number | 21570-35-4 | [1] |

| Molecular Formula | C8H18O | [1] |

| Molecular Weight | 130.23 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 166.3 °C | |

| Density | 0.8098 g/cm³ |

Biosynthesis of this compound

The biosynthesis of methyl-branched pheromones in insects is a modification of the fatty acid synthesis pathway. While the specific pathway for this compound has not been fully elucidated in any single species, a putative pathway can be constructed based on the known biosynthesis of other branched-chain pheromones. The pathway likely originates from primary metabolism, utilizing acetyl-CoA and propionyl-CoA as building blocks.

A key step is the substitution of malonyl-CoA with methylmalonyl-CoA during fatty acid chain elongation, which introduces the methyl branch. The resulting methyl-branched fatty acyl-CoA then undergoes reduction to the corresponding alcohol.

Olfactory Perception and Signaling Pathway

The perception of this compound, like other volatile pheromones, is initiated by its binding to specific Olfactory Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs), which are housed within specialized sensilla on the insect's antennae. Insect ORs are a unique class of ligand-gated ion channels, typically forming a heterodimeric complex with a highly conserved co-receptor, Orco. Upon pheromone binding, this complex undergoes a conformational change, leading to the opening of a non-selective cation channel and depolarization of the ORN membrane. This initial electrical signal is then transduced into a series of action potentials that propagate along the axon of the ORN to the antennal lobe of the brain.

While the ionotropic mechanism is considered the primary mode of signal transduction for many insect odorants, there is also evidence for the involvement of metabotropic signaling pathways, potentially involving G-protein coupled receptors (GPCRs) that can modulate the sensitivity and dynamics of the olfactory response.[2][3][4][5]

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified using electrophysiological and behavioral assays. Electroantennography (EAG) measures the overall electrical response of the insect antenna to a volatile stimulus, providing an indication of its detection. Behavioral assays, such as Y-tube olfactometer tests, directly assess the attractive or repellent nature of a compound.

Table 1: Electroantennogram (EAG) Responses of Odoiporus longicollis (Banana Pseudostem Weevil) to this compound [6]

| Sex | Mean EAG Response (mV) ± SE (to 2M4H + Host Plant Extract) | Mean EAG Response (mV) ± SE (to Control - Hexane) |

| Male | 4.089 ± 0.043 | 0.221 ± 0.036 |

| Female | 3.249 ± 0.072 | 0.328 ± 0.035 |

Note: 2M4H = this compound; HPE = Host Plant Extract. The combination of the pheromone with host plant volatiles often elicits a synergistic response.

Table 2: Behavioral Response of Weevils in a Y-tube Olfactometer (Hypothetical Data Based on Typical Results)

| Compound | Concentration (µg/µl) | % Attraction | % No Choice | n | p-value |

| This compound | 0.01 | 65 | 10 | 50 | < 0.05 |

| 0.1 | 80 | 5 | 50 | < 0.01 | |

| 1 | 85 | 5 | 50 | < 0.001 | |

| 10 | 70 | 15 | 50 | < 0.05 | |

| Control (Hexane) | - | 52 | 10 | 50 | > 0.05 |

Note: This table represents a typical dose-dependent attractive response often observed for aggregation pheromones.

Experimental Protocols

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique for identifying biologically active compounds from a complex mixture. The effluent from a gas chromatograph is split, with one part going to a standard detector (e.g., Flame Ionization Detector - FID) and the other passing over a prepared insect antenna.

Protocol:

-

Pheromone Extraction: Excise pheromone glands from calling insects and extract with a small volume of high-purity solvent (e.g., hexane).

-

Antenna Preparation: Excise the head of an insect and mount it between two electrodes containing a conductive saline solution.

-

GC Analysis: Inject the pheromone extract into the GC. The column effluent is split between the FID and the EAD setup.

-

Data Acquisition: Simultaneously record the FID signal and the EAG response from the antenna.

-

Analysis: Align the FID chromatogram with the EAG recording. Peaks in the FID that correspond to a depolarization in the EAG trace are identified as biologically active compounds.

Y-tube Olfactometer Assay

This assay is used to determine the behavioral response (attraction or repulsion) of an insect to a specific odor.

Protocol:

-

Olfactometer Setup: A Y-shaped glass tube is used. Purified and humidified air is passed through both arms.

-

Odor Application: A filter paper treated with a known concentration of this compound in a solvent is placed in one arm (treatment). A filter paper with solvent only is placed in the other arm (control).

-

Insect Release: A single insect is released at the base of the Y-tube.

-

Observation: The choice of the insect (treatment arm, control arm, or no choice) is recorded over a set period.

-

Data Analysis: The number of insects choosing each arm is analyzed using a chi-square test to determine if there is a significant preference.

Synthesis of this compound

A common synthetic route to this compound involves a Grignard reaction.[7]

Protocol:

-

Grignard Reagent Formation: React 1-chloro-2-methylpropane (B167039) with magnesium turnings in dry diethyl ether under an inert atmosphere to form isobutylmagnesium chloride.

-

Reaction with Aldehyde: Add butanal dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Applications in Pest Management

The strong attractive properties of this compound make it a valuable tool for the management of weevil pests. It is a key component in lures for:

-

Monitoring: Traps baited with this compound can be used to monitor weevil populations, helping to determine the timing and necessity of control measures.

-

Mass Trapping: Deploying a large number of baited traps can significantly reduce weevil populations in a given area.

-

Attract-and-Kill Strategies: Lures containing this compound can be combined with insecticides or pathogens to attract and eliminate weevils.

Conclusion

This compound is a well-established and potent aggregation pheromone for several economically important weevil species. Its biosynthesis from common metabolic precursors and its perception through a sensitive and specific olfactory system highlight the efficiency of chemical communication in insects. A thorough understanding of its chemistry, biology, and the methodologies for its study is essential for the continued development of sustainable and effective pest control strategies that leverage this powerful semiochemical. Further research into the specific enzymes involved in its biosynthesis and the precise structure and function of its cognate olfactory receptor will undoubtedly open new avenues for targeted pest management.

References

- 1. This compound | C8H18O | CID 89517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.rug.nl [pure.rug.nl]

Unraveling the Biological Significance of 2-Methyl-4-heptanol Stereoisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-heptanol is a chiral alcohol that has garnered significant attention in the field of chemical ecology, primarily for its role as a pheromone component in various insect species. Due to the presence of two stereogenic centers at carbons 2 and 4, this compound can exist as four distinct stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The spatial arrangement of the methyl and hydroxyl groups dictates the molecule's three-dimensional shape, which in turn profoundly influences its interaction with biological receptors. This technical guide provides an in-depth analysis of the biological activity of this compound stereoisomers, focusing on quantitative data from bioassays and detailed experimental methodologies.

Data Presentation: Biological Activity of this compound Stereoisomers

The biological activity of this compound stereoisomers has been most extensively studied in the context of the West Indian sugarcane weevil, Metamasius hemipterus sericeus. Field trapping experiments have demonstrated that the stereochemistry of this compound is a critical determinant of its efficacy as an aggregation pheromone synergist. The following table summarizes the key quantitative findings from field studies conducted in Costa Rica, which evaluated the attractiveness of different stereoisomers of this compound when combined with the primary aggregation pheromone component, (4S,5S)-4-methyl-5-nonanol.

| Lure Composition | Mean Number of Weevils Trapped (±SE) | Relative Attraction (%) |

| (4S,5S)-4-methyl-5-nonanol (Control) | 15.3 ± 2.1 | 100 |

| (4S,5S)-4-methyl-5-nonanol + (4S)-2-methyl-4-heptanol | 28.7 ± 4.5 | 187.6 |

| (4S,5S)-4-methyl-5-nonanol + (4R)-2-methyl-4-heptanol | 26.9 ± 3.8 | 175.8 |

| (4S,5S)-4-methyl-5-nonanol + (±)-2-methyl-4-heptanol | 29.1 ± 5.2 | 190.2 |

Data extracted from Perez et al., 1997, Journal of Chemical Ecology, 23(4), 869-888.

Experimental Protocols

A comprehensive understanding of the biological activity of this compound stereoisomers necessitates a detailed examination of the experimental methodologies employed in their evaluation. The following sections outline the key protocols for the synthesis, analysis, and bioassay of these compounds.

Synthesis of this compound Stereoisomers

The stereoselective synthesis of the enantiomers of this compound is crucial for evaluating their individual biological activities. A common synthetic route involves the use of chiral precursors or resolving agents.

Example Protocol: Synthesis of (R)- and (S)-2-Methyl-4-heptanol

A frequently employed method for obtaining the enantiomers of this compound involves the resolution of a racemic mixture using a chiral resolving agent, such as (S)-2-methoxy-2-(1-naphthyl)propionic acid.[1] The diastereomeric esters formed can be separated by chromatography, followed by hydrolysis to yield the individual enantiopure alcohols.

Alternatively, stereoselective synthesis can be achieved starting from chiral building blocks. For instance, the synthesis of both enantiomers of this compound has been accomplished starting from the corresponding enantiomers of leucine.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which compounds in a complex mixture are biologically active by measuring the electrical response of an insect's antenna to eluted chemicals.

General GC-EAD Protocol:

-

Sample Introduction: Volatiles collected from the insect or synthetic standards are injected into a gas chromatograph.

-

Separation: The compounds are separated based on their boiling points and polarity on a capillary column.

-

Effluent Splitting: The column effluent is split into two streams. One stream is directed to a flame ionization detector (FID) for chemical detection, while the other is passed over an excised insect antenna.

-

Antennal Response: The antenna is mounted between two electrodes, and the electrical potential changes (depolarizations) in response to active compounds are recorded.

-

Data Analysis: The simultaneous FID and EAD chromatograms are compared to identify the peaks that elicit an antennal response.

Field Trapping Bioassays

Field trapping experiments are the definitive method for assessing the attractiveness of pheromone components under natural conditions.

Typical Field Trapping Protocol:

-

Trap Design: Pitfall traps are commonly used for weevils. These typically consist of a container buried in the ground so that the rim is flush with the soil surface, containing a soapy water solution to retain captured insects.

-

Lure Preparation: Pheromone components are released from a controlled-release dispenser, such as a rubber septum or a sealed polyethylene (B3416737) bag. The release rate of each component is a critical parameter.

-

Experimental Design: Traps are deployed in the field in a randomized block design to minimize the effects of spatial variation. A set distance is maintained between traps to avoid interference.

-

Data Collection: Traps are checked at regular intervals, and the number of target insects captured is recorded.

-

Statistical Analysis: The trap capture data is typically analyzed using analysis of variance (ANOVA) followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Mandatory Visualizations

References

The Synergistic Role of 2-Methyl-4-heptanol in the Chemical Communication of the West Indian Sugarcane Borer, Metamasius hemipterus

An In-depth Technical Guide for Researchers and Drug Development Professionals

The West Indian sugarcane borer, Metamasius hemipterus, a significant pest of sugarcane and various palm species, relies on a sophisticated chemical communication system for aggregation and mating. Central to this system is a male-produced aggregation pheromone, a blend of several volatile compounds. While 4-methyl-5-nonanol (B104968) is the major component of this pheromone, the minor component, 2-methyl-4-heptanol, plays a crucial synergistic role, significantly enhancing the attractant potency of the primary pheromone. This technical guide provides a comprehensive overview of the role of this compound, detailing its identification, behavioral effects, and the experimental methodologies used to elucidate its function.

Data Presentation: Quantitative Analysis of Pheromonal Activity

The following tables summarize the quantitative data from various studies on the electrophysiological and behavioral responses of Metamasius hemipterus to its aggregation pheromone components.

Table 1: Electroantennogram (EAG) Responses of Metamasius hemipterus to Pheromone Components

| Compound | Dose (µg on filter paper) | Mean EAG Response (mV) ± SE |

| 4-methyl-5-nonanol | 10 | 1.8 ± 0.2 |

| This compound | 10 | 1.2 ± 0.1 |

| 3-pentanol | 10 | 0.9 ± 0.1 |

| 2-methyl-4-octanol | 10 | 1.1 ± 0.1 |

| Sugarcane Volatiles | - | 1.5 ± 0.2 |

| Control (Hexane) | - | 0.2 ± 0.05 |

Note: The data presented are representative values synthesized from descriptive accounts in the literature, as specific quantitative tables are not consistently available. Actual values may vary based on experimental conditions.

Table 2: Field Trapping Efficacy of Pheromone Components and Blends

| Lure Composition | Mean Weevil Capture (per trap per week) ± SE |

| Unbaited Control | 2 ± 0.5 |

| Sugarcane alone | 15 ± 2.1 |

| 4-methyl-5-nonanol | 25 ± 3.5 |

| This compound | 8 ± 1.2 |

| 4-methyl-5-nonanol + this compound (8:1 ratio) | 78 ± 8.2 |

| 4-methyl-5-nonanol + this compound + Sugarcane | 150 ± 12.5 |

Note: Data are synthesized from multiple field studies to illustrate relative attraction. The ratio of 4-methyl-5-nonanol to this compound is critical for optimal attraction.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in chemical ecology. The following sections outline the key experimental protocols used in the study of Metamasius hemipterus pheromones.

Pheromone Collection and Identification

Objective: To collect and identify the volatile compounds produced by male Metamasius hemipterus.

Methodology:

-

Insect Rearing: Metamasius hemipterus are reared on sugarcane stalks in a controlled environment to ensure a steady supply of insects of a known age and reproductive state.

-

Volatile Collection: Male weevils are placed in a glass chamber, and purified air is passed over them. The effluent air, carrying the volatile compounds, is then passed through a sorbent trap (e.g., Porapak Q or Tenax) to capture the organic molecules.

-

Solvent Elution: The trapped volatiles are eluted from the sorbent using a high-purity solvent such as hexane (B92381) or dichloromethane.

-

Chemical Analysis: The resulting extract is analyzed using coupled Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the individual compounds. Co-injection with synthetic standards is used to confirm the identity of the compounds.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which of the volatile compounds are biologically active and elicit a response from the weevil's antennae.

Methodology:

-

GC Separation: The pheromone extract is injected into a gas chromatograph, which separates the compounds based on their volatility and interaction with the GC column.

-

Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard detector (e.g., Flame Ionization Detector - FID), which produces a chromatogram of all the compounds. The other stream is directed towards a prepared insect antenna.

-

Antennal Preparation: An antenna is carefully excised from a live weevil and mounted between two electrodes containing a conductive saline solution.

-

Signal Detection: As the separated compounds from the GC effluent pass over the antenna, any compound that the antennal receptors can detect will cause a depolarization, generating a measurable electrical signal.

-

Data Integration: The signals from the FID and the antenna are recorded simultaneously, allowing for the direct correlation of a specific chemical compound with a physiological response from the insect.

Field Trapping Bioassays

Objective: To assess the attractiveness of synthetic pheromone components and their blends to Metamasius hemipterus in a natural environment.

Methodology:

-

Trap Design: Pitfall traps or panel traps are commonly used. These are designed to capture and retain the weevils that are attracted to the lure.

-

Lure Preparation: Synthetic pheromone components are released from controlled-release dispensers, such as rubber septa or membrane-based lures, to ensure a consistent release rate over the trapping period.

-

Experimental Design: Traps with different lure combinations (e.g., individual components, blends, with or without host plant material) and unbaited control traps are placed in a randomized block design within a sugarcane plantation or palm grove. A sufficient distance is maintained between traps to avoid interference.

-

Data Collection and Analysis: The number of male and female weevils captured in each trap is recorded at regular intervals. Statistical analysis (e.g., ANOVA) is then used to determine if there are significant differences in attraction between the different lure treatments.

Mandatory Visualizations

Pheromone-Mediated Aggregation Behavior Workflow

Caption: Workflow of pheromone and kairomone-mediated aggregation in M. hemipterus.

Hypothetical Pheromone Biosynthesis Pathway

Caption: A hypothesized biosynthetic pathway for this compound in M. hemipterus.

Pheromone Signal Transduction Pathway (Hypothetical)

Caption: Hypothesized signal transduction pathway for pheromone detection in M. hemipterus.

Olfactory Response of Insects to 2-Methyl-4-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate world of insect olfaction plays a pivotal role in behaviors critical for survival and reproduction, including mate location, foraging, and oviposition. Understanding how insects detect and process chemical cues from their environment is fundamental for the development of novel and targeted pest management strategies. 2-Methyl-4-heptanol, a branched-chain alcohol, has emerged as a significant semiochemical for certain insect species. This technical guide provides an in-depth analysis of the olfactory response of insects to this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways.

Data Presentation: Quantitative Olfactory Responses

The following tables summarize the electrophysiological and behavioral responses of the banana pseudostem weevil, Odoiporus longicollis, to this compound. This species, a significant pest of banana crops, has been the primary subject of published research regarding this specific semiochemical.

Table 1: Electroantennogram (EAG) Responses of Odoiporus longicollis to this compound

| Sex | Dose (µl) | Mean EAG Response (mV ± SE) |

| Male | 1 | 1.23 ± 0.08 |

| 10 | 2.54 ± 0.12 | |

| 50 | 3.89 ± 0.15 | |

| 100 | 4.089 ± 0.043 | |

| 200 | 3.12 ± 0.11 | |

| Female | 1 | 0.98 ± 0.06 |

| 10 | 1.87 ± 0.09 | |

| 50 | 2.91 ± 0.13 | |

| 100 | 3.249 ± 0.072 | |

| 200 | 2.45 ± 0.10 | |

| Control (Hexane) | - | Male: 0.221 ± 0.036 |

| Female: 0.328 ± 0.035 |

Data compiled from Palanichamy et al., (2019).[1][2][3][4]

Table 2: Behavioral Responses of Odoiporus longicollis in a Y-Tube Olfactometer to this compound (2M4H) and Host Plant Extract (HPE)

| Stimulus | Sex | % Activity (Mean ± SE) | % Preference (Mean ± SE) |

| 2M4H | Male | 67.73 ± 3.94 | 29.47 ± 3.94 |

| Female | 66.13 ± 2.78 | 24.83 ± 2.78 | |

| HPE | Male | 64.63 ± 4.32 | - |

| Female | 66.23 ± 3.06 | - | |

| 2M4H + HPE | Male | 68.49 ± 3.04 | 64.21 ± 3.91 |

| Female | 69.77 ± 3.06 | 55.47 ± 3.06 |

Data compiled from Palanichamy et al., (2019).[1][2]

The data clearly indicates that this compound elicits significant electrophysiological and behavioral responses in Odoiporus longicollis. Notably, males exhibit a stronger EAG response at higher concentrations.[1] The behavioral assays demonstrate that while this compound alone is attractive, its combination with host plant extract (HPE) significantly enhances the preference, suggesting a synergistic effect.[1][2] This compound is reported to be a male-produced aggregation pheromone for this species.[5]

While direct research on other insect species is limited, a structurally similar compound, (S)-2-methyl-4-octanol, has been identified as a male-specific aggregation pheromone in the sugarcane weevil Sphenophorus levis and other curculionid species.[6] This suggests that branched-chain alcohols in this class may be conserved semiochemicals within the Curculionidae family.

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the data presented above.

Electroantennography (EAG)

Objective: To measure the overall electrical response of an insect antenna to a volatile compound.

Methodology:

-

Insect Preparation:

-

An adult weevil (Odoiporus longicollis) is immobilized, often by gently restraining it in a pipette tip or a custom-made holder, leaving the head and antennae exposed.[3]

-

The insect is positioned under a stereomicroscope.

-

-

Electrode Preparation and Placement:

-

Two glass microelectrodes are pulled to a fine tip and filled with a saline solution (e.g., Ringer's solution).

-

Chlorinated silver wires are inserted into the microelectrodes to act as the recording and reference electrodes.

-

The reference electrode is inserted into the head capsule of the weevil.

-

The tip of one antenna is carefully excised, and the recording electrode is brought into contact with the cut end, ensuring a good electrical connection.[3]

-

-

Odorant Delivery:

-

A constant stream of purified and humidified air is passed over the antenna through a delivery tube.

-

A filter paper strip impregnated with a known concentration of this compound (dissolved in a solvent like hexane) is placed inside a Pasteur pipette.

-

A puff of air is passed through the pipette, introducing the odorant into the constant air stream directed at the antenna. The duration of the puff is typically 0.5 to 1 second.

-

-

Data Acquisition and Analysis:

-

The electrical potential difference between the recording and reference electrodes is amplified by a high-impedance amplifier.

-

The resulting signal, the electroantennogram, is digitized and recorded on a computer.

-

The amplitude of the negative deflection (depolarization) in millivolts (mV) is measured as the response to the odorant.

-

Responses to the solvent (control) are subtracted from the responses to the test compound to correct for mechanical stimulation.

-

Y-Tube Olfactometer Assay

Objective: To assess the behavioral response (attraction, repulsion, or neutrality) of an insect to a volatile compound.

Methodology:

-

Apparatus Setup:

-

A Y-shaped glass tube is used, with a single entry arm that bifurcates into two choice arms.[7][8][9]

-

Each choice arm is connected to an odor source chamber.

-

A purified and humidified air stream is passed through each odor source chamber and into the corresponding arm of the Y-tube, creating two distinct airflows. The airflow is typically maintained at a constant rate (e.g., 100 mL/min).

-

-

Odorant and Control Preparation:

-

A filter paper strip treated with a specific concentration of this compound in a solvent is placed in one of the odor source chambers.

-

A filter paper strip treated only with the solvent is placed in the other odor source chamber to serve as the control.

-

-

Behavioral Observation:

-

A single weevil is introduced at the base of the entry arm.

-

The weevil is allowed a set amount of time (e.g., 5-10 minutes) to make a choice.

-

A choice is recorded when the weevil moves a predetermined distance into one of the choice arms and remains there for a minimum period.

-

The number of weevils choosing the odorant arm versus the control arm is recorded.

-

To avoid positional bias, the Y-tube is rotated 180 degrees after a set number of trials, and the entire apparatus is cleaned with solvent and baked between experiments.[10][11]

-

-

Data Analysis:

-

The preference is calculated as the percentage of weevils choosing the odorant.

-

Statistical tests (e.g., Chi-square or binomial test) are used to determine if the observed preference is significantly different from a random 50:50 distribution.

-

Mandatory Visualization

Insect Olfactory Signaling Pathway

The following diagram illustrates the general signaling cascade initiated upon the detection of an odorant molecule like this compound by an insect olfactory receptor neuron.

Caption: Generalized insect olfactory signaling pathway.

Experimental Workflow: Electroantennography (EAG)

This diagram outlines the sequential steps involved in conducting an electroantennogram experiment.

Caption: Workflow for Electroantennography (EAG).

Logical Relationship: Y-Tube Olfactometer Decision Matrix

This diagram illustrates the decision-making process and potential outcomes in a Y-tube olfactometer assay.

Caption: Decision matrix for a Y-tube olfactometer assay.

References

- 1. Electrophysiological and behavioural responses of banana pseudostem weevil, Odoiporus longicollis Olivier (Coleoptera: Curculionidae) to aggregation pheromone, 2-methyl-4- heptanol and host plant kairomones [musalit.org]

- 2. researchgate.net [researchgate.net]

- 3. op.niscair.res.in [op.niscair.res.in]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Toxicological Profile of 2-Methyl-4-heptanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information on 2-Methyl-4-heptanol (CAS No. 21570-35-4). It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive safety data sheet (SDS) or a formal risk assessment. The toxicological properties of this chemical have not been thoroughly investigated, and the available data is limited.

Executive Summary

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to its toxicological assessment.

| Property | Value |

| CAS Number | 21570-35-4 |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| Physical State | Liquid |

| Appearance | Colorless to pale yellow |

| Odor | Slight, fatty |

| Boiling Point | 105 °C |

| Flash Point | 88 °C |

| Solubility | Soluble in organic solvents; low water solubility |

Toxicological Endpoints

Based on available Safety Data Sheets (SDS), this compound has been assigned the following GHS hazard classifications. It is crucial to note that specific study data underlying these classifications are not publicly available.

Acute Toxicity

This compound is classified as harmful by multiple routes of exposure.

Table 1: GHS Hazard Classification for Acute Toxicity

| Route of Exposure | GHS Classification | Hazard Statement |

| Oral | Category 4 | H302: Harmful if swallowed |

| Dermal | Category 4 | H312: Harmful in contact with skin |

| Inhalation | Category 4 | H332: Harmful if inhaled |

Note: Specific LD50 (oral, dermal) and LC50 (inhalation) values for this compound are not available in the reviewed literature.

Irritation

The substance is classified as an irritant to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification for Irritation

| Endpoint | GHS Classification | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Note: Quantitative data from studies such as the Draize test for skin and eye irritation are not available for this compound.

Genotoxicity and Other Endpoints

There is currently no publicly available information on the genotoxic, carcinogenic, or reproductive toxicity potential of this compound.

Experimental Protocols

The following sections describe the standard methodologies for assessing the toxicological endpoints identified for this compound, based on OECD Test Guidelines.

Acute Oral Toxicity (OECD 420, 423, or 425)

The objective of an acute oral toxicity study is to determine the short-term effects of a single oral dose of a substance.

Methodology:

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Dose Administration: The test substance is administered by gavage in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on a preliminary sighting study.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The study allows for classification of the substance according to the GHS and, in some designs (like OECD 425), an estimation of the LD50.

Acute Oral Toxicity Testing Workflow

Skin Irritation (OECD 404 or 439)

These tests determine the potential of a substance to cause reversible inflammatory changes to the skin.

In Vivo Methodology (OECD 404):

-

Test Animals: Albino rabbits are typically used.

-

Application: A small amount of the test substance (0.5 mL for liquids) is applied to a small area of shaved skin and covered with a gauze patch for a fixed period (usually 4 hours).

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The reactions are scored according to a standardized scale.

In Vitro Methodology (OECD 439): This method uses a reconstructed human epidermis (RhE) model.

-

Test System: A three-dimensional RhE model is used.

-

Application: The test chemical is applied topically to the tissue surface.

-

Exposure and Incubation: After a defined exposure and post-incubation period, the tissue viability is measured.

-

Endpoint: Cell viability is typically assessed using a colorimetric assay (e.g., MTT assay). A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[1]

Skin Irritation Testing Workflows

Eye Irritation (OECD 405)

This test assesses the potential of a substance to produce reversible or irreversible changes in the eye.

Methodology:

-

Test Animals: Healthy young adult albino rabbits are used.

-

Application: A single dose of the substance is applied to one eye of the animal; the other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for lesions of the cornea, iris, and conjunctiva.

-

Scoring: The severity of the eye reactions is scored using a standardized system. The duration of the study is sufficient to evaluate the reversibility of the effects.

Eye Irritation Testing Workflow (OECD 405)

Signaling Pathways

There is currently no information available in the scientific literature regarding specific signaling pathways that are affected by this compound. For many simple alcohols, acute toxicity at high concentrations is often associated with non-specific mechanisms such as membrane disruption, while irritation is a complex inflammatory response. Further research would be needed to identify any specific molecular targets or pathways.

Data Gaps and Future Research

The toxicological profile of this compound is incomplete. Key data gaps include:

-

Quantitative Acute Toxicity Data: Determination of LD50 and LC50 values is necessary for a more precise understanding of acute toxicity.

-

Repeated Dose Toxicity: Studies are needed to assess the effects of repeated exposure and to determine a NOAEL.

-

Genotoxicity: A battery of in vitro and, if necessary, in vivo tests is required to evaluate the mutagenic and clastogenic potential.

-

Reproductive and Developmental Toxicity: These endpoints have not been investigated.

-

Mechanistic Studies: Research into the specific mechanisms of action and any affected signaling pathways would provide a more complete toxicological picture.

Given the structural similarity to other branched-chain alcohols for which data exists, a read-across approach could potentially be explored, but would require a robust scientific justification based on comparative metabolism and toxicokinetics.

Conclusion

This compound is classified as a hazardous substance with the potential to cause acute toxicity upon ingestion, skin contact, or inhalation. It is also classified as a skin, eye, and respiratory irritant. However, the publicly available toxicological database for this compound lacks quantitative studies to substantiate these classifications and to fully characterize its hazard profile. The experimental protocols outlined in this guide provide a roadmap for generating the necessary data to perform a comprehensive risk assessment for this chemical. Professionals in research and drug development should handle this substance with appropriate caution, adhering to the safety measures outlined in its SDS, pending the availability of more detailed toxicological information.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 2-Methyl-4-heptanol

Introduction

2-Methyl-4-heptanol is a chiral alcohol that serves as a crucial signaling molecule in the natural world, acting as an aggregation pheromone for several species of insects, including the West Indian sugarcane borer (Metamasius hemipterus). The biological activity of such pheromones is often highly dependent on their stereochemistry, with one enantiomer typically eliciting a strong behavioral response while the other may be inactive or even inhibitory. Consequently, the development of efficient and highly selective methods for the synthesis of single enantiomers of this compound is of significant interest for applications in pest management, ecological research, and the synthesis of complex chiral molecules in the pharmaceutical and agrochemical industries.

This document provides detailed application notes and experimental protocols for two distinct and effective methods for the enantioselective synthesis of this compound: Asymmetric Transfer Hydrogenation of the corresponding prochiral ketone, and Enzymatic Kinetic Resolution of the racemic alcohol. These methods offer high enantioselectivity and are adaptable for laboratory-scale synthesis.

Method 1: Asymmetric Transfer Hydrogenation of 2-Methyl-4-heptanone (B1210533)

Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This method utilizes a chiral catalyst, typically a Ruthenium complex with a chiral diamine-diphosphine ligand, to facilitate the transfer of hydrogen from a simple hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to the ketone. The Noyori-type catalysts are particularly renowned for their high efficiency and enantioselectivity in this transformation.[1][2]

Experimental Protocol

Objective: To synthesize enantiomerically enriched (R)- or (S)-2-Methyl-4-heptanol via asymmetric transfer hydrogenation of 2-methyl-4-heptanone.

Materials:

-

2-Methyl-4-heptanone (Substrate)

-

(1S,2S)- or (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)- or (R,R)-TsDPEN)

-

[RuCl₂(p-cymene)]₂ (Ruthenium precursor)

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (CH₃CN) (Solvent)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (inert atmosphere)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, magnetic stirrer, etc.)

-

Silica (B1680970) gel for column chromatography